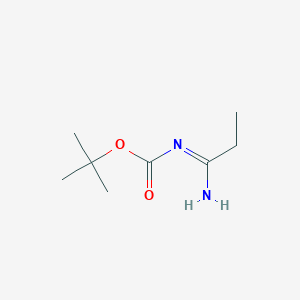

tert-butyl N-propanimidoylcarbamate

Beschreibung

tert-Butyl N-propanimidoylcarbamate is a carbamate derivative featuring a tert-butyl group and a propanimidoyl substituent. The tert-butyl group is widely used as a protective moiety for amines due to its stability under basic and acidic conditions, enabling selective deprotection in multi-step syntheses .

Eigenschaften

IUPAC Name |

tert-butyl (NZ)-N-(1-aminopropylidene)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-5-6(9)10-7(11)12-8(2,3)4/h5H2,1-4H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOIQLZINZJVNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N/C(=O)OC(C)(C)C)/N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-propanimidoylcarbamate typically involves the reaction of tert-butyl carbamate with propanimidoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of tert-butyl N-propanimidoylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl N-propanimidoylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include oximes, nitriles, amines, and substituted carbamates .

Wissenschaftliche Forschungsanwendungen

Overview

Tert-butyl N-propanimidoylcarbamate is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmaceutical applications. Its unique structural features allow it to interact with biological systems, making it a candidate for therapeutic development.

Medicinal Chemistry

Tert-butyl N-propanimidoylcarbamate is primarily studied for its potential as a bioactive compound. The incorporation of the tert-butyl group is significant in enhancing the lipophilicity and metabolic stability of drug candidates, which can lead to improved pharmacokinetic properties .

Case Studies:

- Neuroprotective Effects: A study demonstrated that compounds similar to tert-butyl N-propanimidoylcarbamate exhibited neuroprotective effects against oxidative stress in neuronal cells. These compounds were shown to reduce cell death and inflammatory markers in models of neurodegenerative diseases, suggesting potential therapeutic roles in conditions like Alzheimer's disease.

- Antimicrobial Activity: Research has indicated that derivatives of tert-butyl N-propanimidoylcarbamate possess antimicrobial properties, demonstrating activity against various bacterial strains. This highlights its potential use in developing new antibiotics or treatments for infections .

Synthesis and Chemical Reactions

The compound serves as an intermediate in the synthesis of other bioactive molecules. Its reactivity can be exploited in various coupling reactions, enabling the formation of more complex structures essential for drug development.

| Activity Type | Mechanism | Findings |

|---|---|---|

| Neuroprotection | Reduces oxidative stress and inflammation | Significant reduction in cell death observed |

| Antimicrobial | Inhibits bacterial growth | Notable activity against multiple bacterial strains |

| Enzymatic Inhibition | Inhibits β-secretase and acetylcholinesterase | Potential applications in neurodegenerative diseases |

Wirkmechanismus

The mechanism of action of tert-butyl N-propanimidoylcarbamate involves the formation of a stable carbamate linkage. The compound acts as a protecting group for amines, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Properties of tert-Butyl Carbamate Derivatives

Key Observations:

Structural Diversity :

- The tert-butyl carbamate framework accommodates diverse substituents (e.g., pyrrolidine, pyridinyl, chloropyrimidinyl), enabling tailored applications in drug discovery and materials science .

- The propanimidoyl group in the target compound may enhance hydrogen-bonding or coordination properties compared to analogs like the pyridinyl or chloropyrimidinyl derivatives .

The tert-butyl group’s steric bulk likely contributes to this stability . Functional groups such as chloropyrimidinyl (in ) or hydroxycarbamimidoyl (in ) may confer unique reactivity (e.g., nucleophilic substitution or metal chelation).

Toxicology and Safety: Limited toxicological data are available for most analogs.

Synthetic Utility :

- tert-Butyl carbamates are commonly used as protective groups. The ease of deprotection (e.g., using trifluoroacetic acid) varies with substituent electronic effects .

Biologische Aktivität

Introduction

tert-butyl N-propanimidoylcarbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and physicochemical properties.

Chemical Structure and Properties

tert-butyl N-propanimidoylcarbamate can be described by its chemical structure, which includes a tert-butyl group attached to a propanimidoylcarbamate moiety. The presence of the tert-butyl group is significant as it influences the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 172.23 g/mol |

| Boiling Point | Not specified |

| Solubility | Varies (depends on solvent) |

Biological Activity

The biological activity of tert-butyl N-propanimidoylcarbamate is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing the tert-butyl group often exhibit enhanced binding affinity due to steric effects, potentially leading to increased biological efficacy.

Case Studies

-

Inhibition of Enzymatic Activity

- A study evaluated the inhibitory effects of various carbamate derivatives on specific enzymes involved in metabolic pathways. The results indicated that tert-butyl N-propanimidoylcarbamate exhibited significant inhibition of enzyme activity, suggesting potential therapeutic applications in metabolic disorders .

- Antimicrobial Properties

- Anti-inflammatory Effects

The physicochemical properties of tert-butyl N-propanimidoylcarbamate play a crucial role in its biological activity:

- Lipophilicity : The tert-butyl group increases lipophilicity, which can enhance membrane permeability and bioavailability.

- Metabolic Stability : The structure may influence metabolic pathways, potentially leading to prolonged action within biological systems.

Tert-butyl N-propanimidoylcarbamate exhibits promising biological activities that warrant further investigation. Its unique structural features contribute to its potential as a therapeutic agent in various medical applications, including enzyme inhibition, antimicrobial activity, and anti-inflammatory effects. Continued research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.